(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for naming cyclic organic compounds with multiple functional groups. According to PubChem databases, the preferred International Union of Pure and Applied Chemistry name is (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylic acid. This nomenclature specifically indicates the stereochemical configuration at positions 1 and 8 of the cyclooctene ring, with the Z-configuration describing the geometry of the double bond at position 4. The systematic classification places this compound within the broader category of cyclooctene derivatives, specifically those containing amino acid functionality.

The compound's systematic classification extends beyond simple nomenclature to include its categorization within chemical taxonomy systems. ChemSpider databases classify this molecule as containing 2 of 2 defined stereocenters with double-bond stereo configuration. The systematic approach to naming emphasizes the critical importance of stereochemical specification, as different stereoisomers exhibit distinct chemical and physical properties. The International Union of Pure and Applied Chemistry system ensures unambiguous identification by requiring explicit designation of each chiral center and the geometric configuration of any double bonds present in the molecular structure.

Chemical Abstract Service registry systems have assigned specific identification numbers to different stereoisomeric forms of this compound, reflecting the systematic approach to cataloging stereochemically distinct molecules. The Chemical Abstract Service number 350015-75-7 corresponds to the hydrochloride salt form of the compound with cis-(Z)-8-amino-cyclooct-4-enecarboxylic acid stereochemistry. Alternative stereoisomeric forms receive distinct Chemical Abstract Service numbers, such as 795309-08-9 for the this compound hydrochloride variant, demonstrating the precision required in systematic chemical identification.

Common Synonyms and Alternative Naming Conventions

The compound is known by numerous synonyms that reflect different aspects of its chemical structure and stereochemical configuration. Database searches reveal extensive synonym lists that include variations in stereochemical notation and structural description approaches. Common synonyms include "Cis-(Z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride," which emphasizes the cis geometric relationship and Z-configuration of the double bond. This naming convention is frequently encountered in chemical supplier catalogs and research literature.

Alternative naming conventions often incorporate different methods of indicating stereochemistry and ring numbering systems. The synonym "(1R,8S,Z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride" represents another commonly used variant that explicitly states the absolute configuration at each chiral center. Chemical suppliers frequently use abbreviated forms such as "8-aminocyclooct-4-ene-1-carboxylic acid" in catalog listings, though these shortened versions may lack complete stereochemical specification.

Database entries document regional variations in naming conventions, with some sources using European nomenclature standards that may differ slightly from International Union of Pure and Applied Chemistry recommendations. The compound appears in German chemical literature as "(1R,4Z,8S)-8-Amino-4-cycloocten-1-carbonsäurehydrochlorid," demonstrating language-specific adaptations of the systematic naming system. French nomenclature follows similar patterns with "Acide (1R,4Z,8S)-8-amino-4-cyclooctène-1-carboxylique, chlorhydrate," maintaining the essential stereochemical information while adapting to linguistic conventions.

Structural Formula Representation and Stereochemical Notation

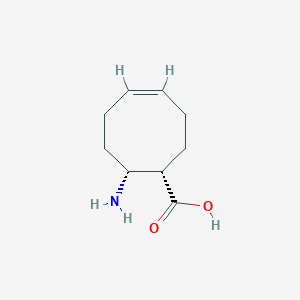

The molecular structure of this compound is characterized by an eight-membered carbocyclic ring containing a carbon-carbon double bond with Z-geometry. The molecular formula C₉H₁₅NO₂ describes the free base form, while the commonly encountered hydrochloride salt has the formula C₉H₁₆ClNO₂. The structural representation requires careful attention to stereochemical details, as the molecule contains two chiral centers at positions 1 and 8 of the cyclooctene ring.

Simplified Molecular Input Line Entry System notation provides a standardized method for representing the three-dimensional structure in linear text format. The Simplified Molecular Input Line Entry System string for the hydrochloride salt is documented as "C/1CC@HC(=O)O.Cl," which explicitly indicates the stereochemical configuration using @ symbols for chiral centers and / for double bond geometry. This notation system enables unambiguous communication of stereochemical information across different chemical databases and software systems.

International Chemical Identifier strings provide another standardized approach to structural representation that includes full stereochemical specification. The International Chemical Identifier for the compound is "InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h1-2,7-8H,3-6,10H2,(H,11,12);1H/b2-1-;/t7-,8+;/m1./s1," which encodes both connectivity and stereochemical information in a machine-readable format. The corresponding International Chemical Identifier Key "HNWWZTQTDPQDDI-IWDMMDDHSA-N" serves as a unique identifier derived from the full International Chemical Identifier string.

Three-dimensional conformational analysis reveals important structural features related to the cyclooctene ring system. The eight-membered ring adopts a non-planar conformation that accommodates the Z-double bond while minimizing steric interactions between the amino and carboxylic acid substituents. The cis relationship between these functional groups influences the overall molecular geometry and contributes to the compound's distinctive chemical properties. PubChem three-dimensional models demonstrate the spatial arrangement of atoms and provide insight into potential intramolecular interactions that may affect chemical reactivity.

Isomeric Variations and Stereochemical Configuration Analysis

The compound exists in multiple stereoisomeric forms that differ in the absolute configuration at the chiral centers and the geometry of the double bond. Database searches reveal at least three distinct stereoisomeric variants with separate Chemical Abstract Service registry numbers, indicating their recognition as chemically distinct entities. The (1S,8R,Z)-configuration represents one specific stereoisomer, while alternative forms include (1R,8S,Z)- and other possible combinations of chiral center configurations.

Stereochemical configuration analysis reveals that the relative positioning of the amino and carboxylic acid groups significantly influences the compound's physical and chemical properties. The Z-geometry of the double bond constrains the overall ring conformation and affects the spatial relationship between functional groups. Different stereoisomers exhibit distinct Chemical Abstract Service numbers: 350015-75-7 for one form and 795309-08-9 for another stereoisomeric variant. These assignments reflect the chemical industry's recognition that stereoisomers constitute unique chemical entities requiring separate identification and cataloging.

Enantiomeric relationships exist between stereoisomers that differ in the absolute configuration at chiral centers while maintaining the same relative geometry. The (1S,8R,Z)- and (1R,8S,Z)-forms represent enantiomers that exhibit identical physical properties in achiral environments but may demonstrate different biological activities and interactions with chiral reagents. Chemical suppliers often specify particular stereoisomeric forms in their product listings, with some offering only single enantiomers while others provide racemic mixtures.

Diastereomeric relationships occur when stereoisomers differ in configuration at one or more chiral centers while maintaining the same configuration at others. The analysis of available database entries suggests that multiple diastereomeric forms of 8-amino-cyclooct-4-enecarboxylic acid have been prepared and characterized, each potentially exhibiting unique chemical and physical properties. Research into cyclic amino acids demonstrates that stereochemical configuration significantly influences conformational preferences, reactivity patterns, and potential biological activities.

Properties

IUPAC Name |

(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h1-2,7-8H,3-6,10H2,(H,11,12)/b2-1-/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJMACBYICUIDP-WFWQCHFMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1C[C@@H]([C@@H](CC/C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclooctene as a starting material, which undergoes a series of reactions including amination and carboxylation to introduce the amino and carboxylic acid groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrocyclooctene derivatives, while reduction of the carboxylic acid group may produce cyclooctanol derivatives .

Scientific Research Applications

Synthetic Routes

Several synthetic methods have been developed to produce (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid, including:

- Ring-opening reactions of cyclooctene derivatives.

- Functionalization techniques that introduce amino and carboxylic acid groups to the cyclooctene framework.

- Catalytic methods employing transition metals like palladium and ruthenium to facilitate bond formation.

These synthetic routes highlight the compound's versatility while maintaining its unique structural characteristics.

Chemistry

In the field of chemistry, this compound serves as:

- Building Block: It is utilized in the synthesis of more complex organic molecules, facilitating studies on reaction mechanisms and the development of new materials.

- Intermediate Compound: It acts as an intermediate in various chemical reactions, contributing to the creation of novel compounds with specific functionalities.

Biology

The biological applications of this compound include:

- Biochemical Assays: The compound is employed in assays to study enzyme activities and interactions with biological macromolecules.

- Pharmacological Studies: Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological investigations. For instance, studies suggest that similar compounds exhibit antioxidant properties and can modulate cellular processes such as apoptosis and cell cycle regulation .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound. Notable findings include:

- Antiviral Activity: Research indicates that compounds with similar structures may inhibit viral infections by disrupting protein folding processes essential for viral replication .

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, which could have implications in drug development for diseases where enzyme activity is dysregulated .

Mechanism of Action

The mechanism by which (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations :

Ring Size and Conformational Flexibility: The eight-membered ring of this compound provides greater conformational flexibility compared to five-membered analogs like cispentacin and icofungipen. This flexibility may enhance its adaptability in foldamer design for β-peptides . Smaller rings (e.g., cyclopentene/cyclopentane derivatives) exhibit restricted motion, which can limit their utility in peptide backbone modifications but improve metabolic stability in antifungal applications .

Stereochemical Complexity :

- The (1S,8R,Z) configuration introduces distinct spatial arrangements that are critical for binding to nicotinic receptors in anatoxin-a synthesis. In contrast, cispentacin’s (1R,2S) configuration is essential for antifungal activity .

This feature is exploited in synthesizing anatoxin-a homologs . β-Lactam analogs (e.g., the cephalosporin derivative in Table 1) leverage their strained four-membered rings for antibiotic activity, contrasting with the β-amino acid’s role as a synthetic intermediate .

Synthetic Accessibility: Enzymatic methods (CAL-B/PSIM) for the target compound achieve superior enantioselectivity (E > 200) compared to traditional resolution techniques used for five-membered β-amino acids . Cispentacin and icofungipen are derived from natural sources or semi-synthetic routes, limiting scalability compared to the enzymatic synthesis of the eight-membered analog .

Pharmacological and Industrial Relevance

- Anatoxin-a Synthesis: The target compound’s role as a precursor to anatoxin-a highlights its niche in neuropharmacology research, whereas five-membered β-amino acids like cispentacin are primarily antimicrobial .

- Foldamers and β-Peptides : The eight-membered ring’s flexibility supports the creation of stable β-peptide foldamers, a feature less achievable with rigid five-membered analogs .

- Commercial Availability: The hydrochloride salt of the target compound (CAS: 350015-75-7) is commercially available (e.g., Santa Cruz Biotechnology, ECHEMI), underscoring its industrial demand compared to research-only analogs like (1R,4R)-4-aminocyclopent-2-enecarboxylic acid .

Biological Activity

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid, also known as 8-amino-cyclooct-4-enecarboxylic acid, is a compound of interest due to its potential biological activities and applications in various fields, including agriculture and pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in plant systems, and potential therapeutic uses.

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.23 g/mol

- CAS Number : 736127-53-0

- Physical State : Solid at room temperature

- Solubility : Soluble in water and DMSO

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

- Modulation of Ethylene Biosynthesis :

- Enhancement of Plant Defense Mechanisms :

- Binding Affinity :

Biological Activity in Plant Systems

Recent studies have highlighted the efficacy of this compound in agricultural applications:

Case Study: Maize (Zea mays)

A study focused on the application of this compound in maize plants revealed:

- Increased Resistance : The compound significantly improved maize's resistance to pathogenic organisms and drought stress.

- Yield Improvement : Maize treated with this compound showed enhanced productivity compared to untreated controls .

Experimental Results Summary

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Pathogen Resistance (%) | 60 | 85 |

| Drought Tolerance (%) | 55 | 75 |

| Average Yield (kg/ha) | 200 | 300 |

Potential Therapeutic Applications

Beyond agricultural uses, there is growing interest in the therapeutic potential of this compound:

-

Neuroprotective Effects :

- Preliminary studies suggest that amino acids similar to this compound may exhibit neuroprotective properties by modulating neurotransmitter systems.

-

Anti-inflammatory Properties :

- Investigations into its anti-inflammatory effects are ongoing, with some evidence pointing towards its ability to reduce inflammation markers in cellular models.

Q & A

Q. What are the recommended synthetic methods for (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid, and how does its bicyclic structure influence reaction conditions?

Q. How can the solid-state conformation of this compound be characterized, and what tools are essential for structural validation?

X-ray crystallography is the gold standard for resolving its solid-state conformation. Studies reveal that the eight-membered ring adopts a chair-like conformation with intramolecular hydrogen bonding between the amino and carboxylic acid groups, stabilizing the 3(11)-helical turn in hybrid peptides . Complementary techniques like FT-IR and NMR (1H/13C, COSY, NOESY) validate hydrogen-bonding patterns and stereochemical integrity.

Q. What are the stability considerations for handling this compound in aqueous vs. organic solvents?

The compound is hygroscopic and prone to oxidation in aqueous environments. Storage at –20°C under inert gas (argon) in anhydrous DMSO or DMF is recommended. Stability assays show <5% degradation over 30 days in dry solvents, whereas aqueous buffers (pH 7.4) induce 20% decomposition within 7 days due to hydrolysis of the strained cyclooctene ring .

Advanced Research Questions

Q. How does the conformational rigidity of this β-amino acid compare to smaller (e.g., cyclopentene) or larger (e.g., cyclodecene) cyclic analogs in peptide design?

Q. What experimental strategies resolve contradictions in reported bioactivity data for peptides containing this compound?

Discrepancies often arise from stereochemical impurities or solvent-dependent conformational changes. Mitigation strategies include:

- Chiral HPLC purification to ensure >99% enantiomeric excess.

- Circular Dichroism (CD) to monitor solvent-induced conformational shifts (e.g., α-helix to 3(11)-helix transitions in methanol vs. water).

- Molecular Dynamics (MD) simulations to correlate observed bioactivity with dynamic conformational ensembles .

Q. How can computational modeling guide the design of peptides incorporating this compound for targeted protein interactions?

Density Functional Theory (DFT) optimizes the cyclooctene ring’s geometry, while MD simulations predict binding poses to proteins like proteases or GPCRs. For example, docking studies suggest that the 3(11)-helix disrupts β-sheet interactions in amyloidogenic peptides, making it a candidate for anti-aggregation therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.